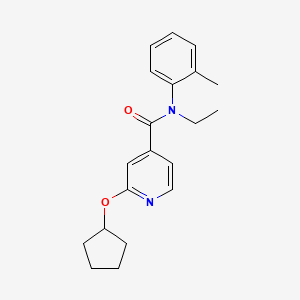

2-(cyclopentyloxy)-N-ethyl-N-(o-tolyl)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-22(18-11-7-4-8-15(18)2)20(23)16-12-13-21-19(14-16)24-17-9-5-6-10-17/h4,7-8,11-14,17H,3,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCFHFBFRPWHAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=NC=C2)OC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopentyloxy)-N-ethyl-N-(o-tolyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure with a cyclopentyloxy group and an isonicotinamide backbone, which may contribute to its biological properties. The presence of the isonicotinamide moiety is significant, as it is known to influence various biological pathways.

The biological activity of 2-(cyclopentyloxy)-N-ethyl-N-(o-tolyl)isonicotinamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting cellular functions and signaling.

- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways that regulate cell growth and proliferation.

- Antioxidant Activity : Like many isonicotinamide derivatives, this compound could exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity and Pharmacological Effects

Research has indicated that compounds similar to 2-(cyclopentyloxy)-N-ethyl-N-(o-tolyl)isonicotinamide demonstrate several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives containing the isonicotinamide structure can inhibit the growth of cancer cell lines. For instance, compounds with similar scaffolds have shown moderate antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

- Anti-inflammatory Effects : Compounds in this class have been reported to exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, indicating potential use in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Study on Antiproliferative Effects : A study investigated the effects of various nicotinonitrile derivatives on human cancer cell lines. The results indicated that certain analogs exhibited significant antiproliferative activity with IC50 values ranging from low micromolar to nanomolar concentrations .

- Mechanism Exploration : Another research focused on understanding the mechanism by which these compounds exert their effects. It was found that they could inhibit key metabolic enzymes involved in cancer metabolism, leading to reduced energy production in cancer cells .

| Compound | Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| 2-(Cyclopentyloxy)-N-ethyl-N-(o-tolyl)isonicotinamide | Antiproliferative | 5.6 | MCF-7 |

| Analog A | Anticancer | 3.2 | HepG2 |

| Analog B | Anti-inflammatory | 10.0 | RAW 264.7 |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Structure Differences :

- The target compound’s isonicotinamide (pyridine-4-carboxamide) backbone differs from nicotinamide (pyridine-3-carboxamide) analogs . Positional isomerism may alter binding interactions in biological systems.

Substituent Effects: Cyclopentyloxy vs. Chloro/Methoxy: The cyclopentyloxy group in the target compound increases lipophilicity (higher LogP) compared to chloro or methoxy substituents . This likely enhances membrane permeability but reduces aqueous solubility.

Physicochemical Properties :

- The thiol-containing compound in exhibits high solubility due to its polarizable sulfur group, contrasting with the target’s low solubility.

Research Findings and Inferred Pharmacological Implications

Metabolic Stability and Bioavailability

Toxicity Considerations

- Thiol-containing analogs (e.g., ) may pose reactivity risks (e.g., glutathione adduct formation), whereas the target’s amide and ether linkages suggest lower toxicity.

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement Process Analytical Technology (PAT) tools (e.g., in-line FTIR for real-time monitoring). Use multivariate analysis (PLS regression) to correlate process parameters (mixing speed, cooling rate) with critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.